

Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Hydroxyquinoline-2-acetonitrile** (CAS No. 1261626-61-2; Molecular Formula: $C_{11}H_8N_2O$). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectral characteristics based on analogous structures and established principles of spectroscopic analysis. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR, IR, and MS spectral data for **4-Hydroxyquinoline-2-acetonitrile**. These predictions are derived from the analysis of structurally related compounds, such as 4-hydroxyquinoline and other 2-substituted quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **4-Hydroxyquinoline-2-acetonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 11.0 - 12.0	singlet	1H	OH (enol) / NH (keto)
~ 8.0 - 8.2	doublet	1H	H-5
~ 7.8 - 8.0	doublet	1H	H-8
~ 7.5 - 7.7	triplet	1H	H-7
~ 7.3 - 7.5	triplet	1H	H-6
~ 6.5 - 6.7	singlet	1H	H-3
~ 4.0 - 4.2	singlet	2H	-CH ₂ -CN

Table 2: Predicted ¹³C NMR Data for **4-Hydroxyquinoline-2-acetonitrile**

Chemical Shift (δ , ppm)	Assignment
~ 175 - 180	C-4
~ 160 - 165	C-2
~ 140 - 145	C-8a
~ 130 - 135	C-7
~ 125 - 130	C-5
~ 120 - 125	C-4a
~ 118 - 122	C-6
~ 115 - 120	-CN
~ 100 - 105	C-3
~ 20 - 25	-CH ₂ -CN

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Hydroxyquinoline-2-acetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (enol) / N-H stretch (keto)
~ 2250	Medium	C≡N stretch (nitrile)
1650 - 1620	Strong	C=O stretch (keto form)
1600 - 1450	Medium-Strong	C=C and C=N aromatic ring stretches
1300 - 1200	Medium	C-O stretch
800 - 700	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Hydroxyquinoline-2-acetonitrile**

m/z	Relative Intensity	Assignment
184	High	[M] ⁺ (Molecular Ion)
156	Medium	[M - CO] ⁺
144	Medium	[M - CH ₂ CN] ⁺
117	Medium	[M - CO - HCN] ⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Hydroxyquinoline-2-acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Hydroxyquinoline-2-acetonitrile**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4). The choice of solvent is critical as the compound exhibits tautomerism and solubility may vary.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Temperature: 298 K.
- Spectral Width: 0-16 ppm.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Temperature: 298 K.
- Spectral Width: 0-200 ppm.

- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-Hydroxyquinoline-2-acetonitrile** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.
- A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

- Identify the characteristic absorption bands.
- Correlate the observed bands with known functional group frequencies to confirm the presence of hydroxyl/amino, nitrile, carbonyl, and aromatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-5 kV.
- Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS experiments.

EI-MS Acquisition Parameters (for volatile samples):

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 35-500.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
- Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragment ions.
- Compare the observed isotopic pattern with the theoretical pattern for the molecular formula $C_{11}H_8N_2O$.

Visualizations

Tautomerism of 4-Hydroxyquinoline-2-acetonitrile

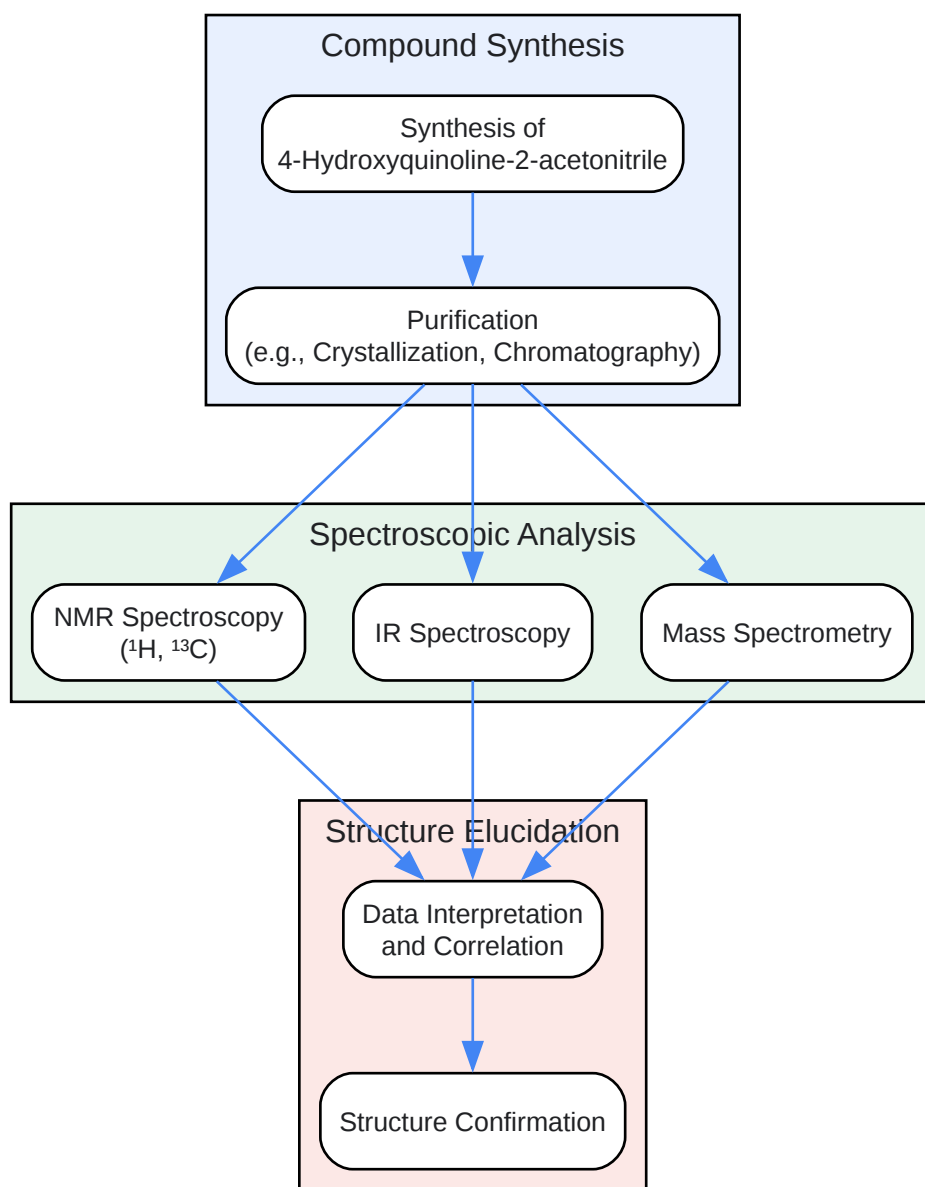
The title compound can exist in two tautomeric forms: the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolone (keto) form. The equilibrium between these forms can be influenced by the solvent and solid-state packing.

Note: The DOT script above is a template. To generate the actual images, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.

Caption: Tautomeric equilibrium of **4-Hydroxyquinoline-2-acetonitrile**.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a novel chemical compound using spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis and structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyquinoline-2-acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11909071#spectroscopic-data-for-4-hydroxyquinoline-2-acetonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b11909071#spectroscopic-data-for-4-hydroxyquinoline-2-acetonitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com